![molecular formula C23H29N3O3 B3908116 methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3908116.png)
methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate, also known as MPACB, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various fields, including medicine and pharmacology.
Mechanism of Action
The mechanism of action of methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can improve cognitive function and potentially treat neurological disorders.
Biochemical and Physiological Effects
Studies have shown that methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate can have various biochemical and physiological effects, including an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function. Furthermore, methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate has been found to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate in lab experiments is its potential applications in various fields, including medicine and pharmacology. Furthermore, methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate has been found to have low toxicity, which makes it a relatively safe compound to work with. However, one of the limitations of using methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, research can be conducted to optimize the synthesis process of methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate and develop more efficient methods for its production. Finally, studies can be conducted to investigate the potential side effects of methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate and its interactions with other compounds.
Conclusion
In conclusion, methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate is a chemical compound that has potential applications in various fields, including medicine and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate and its applications in various fields.
Scientific Research Applications
Methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate has been studied for its potential applications in various fields, including medicine and pharmacology. It has been shown to have antitumor activity, with studies indicating that it can inhibit the growth of cancer cells. Furthermore, methyl 2-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate has been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
methyl 2-[[3-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25(16-14-18-9-4-3-5-10-18)19-11-8-15-26(17-19)23(28)24-21-13-7-6-12-20(21)22(27)29-2/h3-7,9-10,12-13,19H,8,11,14-17H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCWDFOWSVSTKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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